(R)-2-(1-Aminoethyl)phenol hydrochloride
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Overview
Description
®-2-(1-Aminoethyl)phenol hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a hydrochloride salt of ®-2-(1-Aminoethyl)phenol, which is known for its applications in medicinal chemistry and organic synthesis. The compound’s chiral nature makes it valuable for studying enantioselective reactions and developing chiral drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)phenol hydrochloride typically involves the asymmetric reduction of the corresponding ketone or imine precursor. One common method is the catalytic asymmetric hydrogenation of 2-acetylphenol using a chiral catalyst to obtain ®-2-(1-Aminoethyl)phenol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of ®-2-(1-Aminoethyl)phenol hydrochloride often employs large-scale catalytic asymmetric synthesis techniques. These methods utilize chiral catalysts and hydrogenation processes to ensure high enantioselectivity and yield. The final product is purified and crystallized to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
®-2-(1-Aminoethyl)phenol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in chiral catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential as a chiral drug candidate and its pharmacological properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Aminoethyl)phenol hydrochloride
- ®-4-(1-Aminoethyl)phenol hydrochloride
- 3-(1-Aminoethyl)phenol hydrochloride
Uniqueness
®-2-(1-Aminoethyl)phenol hydrochloride is unique due to its specific chiral configuration and the position of the aminoethyl group on the phenol ring. This configuration imparts distinct chemical and biological properties, making it valuable for enantioselective synthesis and chiral drug development .
Properties
IUPAC Name |
2-[(1R)-1-aminoethyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEJZMDAOOGQQP-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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